molecular formula C6H13NO3 B11775447 (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol

(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol

Cat. No.: B11775447
M. Wt: 147.17 g/mol
InChI Key: KIVMAVVILWSSFZ-HCWXCVPCSA-N
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Description

(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 4-position (3S,4R configuration) and an ethane-1,2-diol side chain. Its molecular formula is C₇H₁₃NO₄, with a molecular weight of 175.18 g/mol.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(1S)-1-[(3S,4R)-4-hydroxypyrrolidin-3-yl]ethane-1,2-diol

InChI

InChI=1S/C6H13NO3/c8-3-6(10)4-1-7-2-5(4)9/h4-10H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

KIVMAVVILWSSFZ-HCWXCVPCSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)[C@@H](CO)O

Canonical SMILES

C1C(C(CN1)O)C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation of the hydroxyl groups may yield ketones or aldehydes.

    Reduction: Reduction may yield different alcohol derivatives.

    Substitution: Substitution reactions may yield halides or amines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways: The interaction with molecular targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical properties of (S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Reactivity
This compound C₇H₁₃NO₄ Hydroxyl on pyrrolidine ring 175.18 High hydrophilicity, stereospecific H-bonding, potential for chiral recognition
(S)-1-((3αR,4R,6αS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-ethane-1,2-diol C₁₆H₂₃NO₄ Benzyl, dimethyl on pyrrolidine; dioxolane protection 293.36 Lipophilic, stabilized structure, reduced hydroxyl reactivity due to protection
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G) C₁₀H₁₄O₄ 3,4-Dimethoxyphenyl substituent 198.22 Reactivity dominated by side-chain degradation under radical conditions
1,1'-(Diazeno1,2-diyl)bis(ethane-1,2-diol) (Diazovirid) C₄H₈N₂O₄ Diazenyl-linked dimeric ethane-1,2-diol 148.12 Oxidizing potential, dimeric structure may enable crosslinking or coordination chemistry

Reactivity and Stability

  • Hydroxyl Group Influence : The target compound’s hydroxyl group on the pyrrolidine ring enhances hydrophilicity and H-bonding capacity compared to its benzyl-protected analog . This increases solubility in polar solvents but may reduce stability under acidic/basic conditions.
  • Side-Chain Reactivity : In lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol), the ethane-1,2-diol moiety is preferentially attacked by HO• and O•– radicals, with minimal influence from aromatic substituents . This suggests that the target compound’s pyrrolidine-hydroxyl group may similarly direct reactivity toward the diol chain in radical-mediated environments.
  • The monomeric structure of the target compound avoids dimer-related instability or cross-reactivity.

Biological Activity

(S)-1-((3S,4R)-4-Hydroxypyrrolidin-3-yl)ethane-1,2-diol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a Mannich reaction, where various reagents such as formaldehyde and trans-4-hydroxy-l-proline are utilized. The resulting compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and stereochemistry .

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antiviral Activity

Pyrrolidine derivatives have also demonstrated antiviral activity. Some studies report that certain synthesized pyrrolinones act as inhibitors of HIV protease, showcasing the potential of this compound in combating viral infections .

Antitumor Activity

The compound has shown promise in antitumor applications. For instance, derivatives of pyrrolidines have been reported to inhibit tumor growth in various cancer models. Research indicates that they can affect cell cycle progression and induce apoptosis in cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors for key enzymes involved in microbial metabolism and viral replication.
  • Cell Signaling Modulation : These compounds may influence signaling pathways that regulate cell proliferation and apoptosis.
  • Structural Interactions : The unique structural features of this compound allow it to interact with specific biological targets effectively.

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives, this compound was tested against multiple strains of bacteria. The results indicated a notable reduction in bacterial growth compared to control samples, suggesting strong bacteriostatic activity.

Case Study 2: Antitumor Efficacy

Another study investigated the antitumor effects of this compound on lung cancer cell lines. The findings revealed a significant decrease in cell viability and increased apoptosis markers when treated with this compound .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Staphylococcus aureus and E. coli
AntiviralInhibition of HIV protease
AntitumorReduced viability in lung cancer cells

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